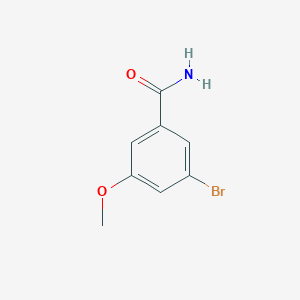

3-Bromo-5-methoxybenzamide

Vue d'ensemble

Description

3-Bromo-5-methoxybenzamide is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is used in scientific research and has diverse applications due to its unique structure.

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxybenzamide includes a benzene ring with a bromo group at the 3rd position and a methoxy group at the 5th position . The compound also contains a carboxamide group .Physical And Chemical Properties Analysis

3-Bromo-5-methoxybenzamide is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Biomedicine

- Application : Nanomedicine delivery technology .

- Method : Polysaccharides, which have wide sources, excellent biocompatibility, and non-toxicity, can be surface-modified or functionalized to have targeting ability. Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .

- Results : This technology has shown good therapeutic effects in scientific research .

Organic Chemistry

- Application : Synthesis of novel benzamide compounds .

- Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Antioxidant and Antibacterial Activities

- Field : Biomedical Research .

- Application : Benzamides, including potentially 3-Bromo-5-methoxybenzamide, have been studied for their antioxidant and antibacterial activities .

- Method : A series of novel benzamide compounds were synthesized and their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity . The compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Industrial Applications

- Field : Industrial Chemistry .

- Application : Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Method : The specific methods of application can vary widely depending on the industry and the specific use case .

- Results : The use of amide compounds in these industries can lead to improved product performance, though the specific results can vary .

Polymerization-Induced Self-Assembly

- Field : Polymer Chemistry .

- Application : Polymerization-induced self-assembly (PISA) is a powerful and versatile technique for producing colloidal dispersions of block copolymer particles with desired morphologies .

- Method : PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms . This method enables the production of biodegradable objects and particles with various functionalities .

- Results : The use of PISA offers a broad spectrum of potential commercial applications .

Drug Discovery

- Field : Pharmaceutical Research .

- Application : Benzamides, including potentially 3-Bromo-5-methoxybenzamide, have been used in drug discovery .

- Method : The specific methods of application can vary widely depending on the specific use case .

- Results : The use of benzamides in drug discovery can lead to the development of new therapeutic agents .

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLZHRBOXZTZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727981 | |

| Record name | 3-Bromo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methoxybenzamide | |

CAS RN |

1177558-45-0 | |

| Record name | 3-Bromo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)

![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)